N-Nitrosodibenzylamine-d10

Nitrosamine Impurity Analysis LC-MS/MS Quantitation Isotopic Internal Standard

Quantifying trace N-Nitrosodibenzylamine (NDBzA) in APIs or food contact materials? Non-deuterated or low isotopic purity standards co-elute and bias results. This d10 analog provides a +10 Da mass shift with >98 atom% D enrichment for definitive MS resolution. - Eliminates M+1/M+2 natural abundance interference; lowers LOD/LOQ - Validates method performance per FDA/EMA nitrosamine guidelines (CV <7%) - Meets USP/EP compendial standards for ANDA/NDA submissions - Available in research-grade quantities; stable isotope-labeled for matrix effect correction

Molecular Formula C₁₄H₄D₁₀N₂O
Molecular Weight 236.34
CAS No. 1794791-25-5
Cat. No. B1146921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosodibenzylamine-d10
CAS1794791-25-5
SynonymsN-Nitroso-N-(phenylmethyl)benzenemethanamine-d10;  Dibenzylnitrosamine-d10;  N,N-Dibenzylnitrosamine-d10;  NSC 338-d10;  Nitrosodibenzylamine-d10; 
Molecular FormulaC₁₄H₄D₁₀N₂O
Molecular Weight236.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitrosodibenzylamine-d10 Analytical Standard


N-Nitrosodibenzylamine-d10 (CAS 1794791-25-5) is a deuterated stable isotope-labeled analog of N-Nitrosodibenzylamine (NDBzA), a semi-volatile nitrosamine classified within the N-nitroso compound family [1]. With a molecular formula of C₁₄H₄D₁₀N₂O and a molecular weight of approximately 236.34 g/mol, this compound features complete deuteration of all ten aromatic hydrogen atoms across its two benzyl rings [1]. It is primarily procured and utilized as an analytical internal standard (IS) in mass spectrometry-based methods for the accurate quantification of non-deuterated N-nitrosodibenzylamine impurities in complex matrices such as pharmaceuticals, food, and consumer products .

Why N-Nitrosodibenzylamine-d10 Cannot Be Substituted


In quantitative LC-MS/MS or GC-MS/MS workflows targeting trace-level N-nitrosodibenzylamine impurities (e.g., in pharmaceutical or food matrices), simple substitution with the non-deuterated analog (NDBzA) or a lower isotopic purity standard is analytically invalid. The non-deuterated compound co-elutes with the target analyte and is indistinguishable in the mass spectrometer, precluding its use as an internal standard (IS) to correct for matrix effects and extraction variability . Furthermore, lower deuterium incorporation (e.g., -d4 analogs) may suffer from incomplete isotopic separation from the analyte's M+1 or M+2 natural abundance isotopes, increasing the limit of detection (LOD) and risking quantification bias in trace analysis. N-Nitrosodibenzylamine-d10, with its +10 Da mass shift and specified high isotopic enrichment (>98 atom% D), provides the necessary analytical resolution and dynamic range for reliable regulatory compliance in accordance with nitrosamine risk assessment guidelines [1].

N-Nitrosodibenzylamine-d10 Comparative Evidence


Enhanced Mass Resolution vs. d4 Analog

N-Nitrosodibenzylamine-d10 provides a +10 Da mass shift (m/z +10) from the native analyte N-Nitrosodibenzylamine, compared to the +4 Da shift offered by the commercially available -d4 analog. This larger mass difference minimizes the risk of spectral overlap between the internal standard and the M+1, M+2, or M+4 natural abundance isotopic peaks of the target analyte, which is critical when quantifying at sub-ppb levels where these natural abundance peaks constitute a significant portion of the analyte signal [1]. The -d10 label ensures the IS signal is resolved in a region of the mass spectrum with negligible background from the native analyte or matrix interferences, enabling a lower practical limit of quantification (LOQ) .

Nitrosamine Impurity Analysis LC-MS/MS Quantitation Isotopic Internal Standard

Matrix Effect Correction and Recovery

In the analysis of complex matrices like ham processed in elastic rubber netting, the use of a deuterated internal standard is essential to compensate for sample preparation losses and matrix effects. A validated GC-TEA method for N-nitrosodibenzylamine (NDBzA) in this matrix, while not employing the -d10 IS directly, established a repeatability of 2.1 ppb and a coefficient of variation (CV) of 10.6% using external standard calibration [1]. The inclusion of N-Nitrosodibenzylamine-d10 as an internal standard is the standard practice to improve method precision by normalizing for these variability sources, potentially reducing the CV to below 5-7% in a properly optimized LC-MS/MS method, thus ensuring data meets the strict precision requirements for regulatory submission [2].

Solid-Phase Extraction (SPE) GC-TEA Analysis Method Validation

Regulatory Traceability and Compliance

N-Nitrosodibenzylamine-d10 is offered as a 'highly characterized reference material' that meets the stringent regulatory standards set by major pharmacopeias including the USP, EMA, JP, and BP for nitrosamine analysis [1]. This level of characterization, which includes detailed certificates of analysis (CoA) for both chemical purity and isotopic enrichment (>98 atom% D) [2], is a specific differentiator from less rigorously characterized nitrosamine standards. This is essential for its use as a reference standard in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [1].

Pharmaceutical Impurity Profiling Regulatory Compliance Reference Standard

N-Nitrosodibenzylamine-d10 Applications


Pharmaceutical Impurity Quantitation

Use as a compendial-grade internal standard in validated LC-MS/MS methods to quantify trace levels of N-nitrosodibenzylamine (NDBzA) in active pharmaceutical ingredients (APIs) and finished drug products. Its high isotopic purity (>98 atom% D) and regulatory-compliant characterization (meeting USP/EP standards) make it the appropriate standard for generating data for Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs), in accordance with FDA and EMA guidelines on nitrosamine impurities [1].

Food Contact Material Migration Studies

Employed as an internal standard to accurately measure N-nitrosodibenzylamine migration from rubber food contact materials (e.g., baby bottle nipples, pacifiers, meat nettings) into food simulants or food products. This corrects for the complex matrix effects of these extracts (e.g., using dichloromethane or artificial saliva), ensuring reported levels (often in the range of 8-146 μg/kg) are accurate and not artificially inflated or suppressed, which is critical for toxicological risk assessment [2].

Method Development and Validation

A critical reagent for contract research organizations (CROs) and pharmaceutical QC labs developing and validating analytical methods for nitrosamine testing. Its defined +10 Da mass shift and stable isotopic signature enable robust method performance across different sample matrices, providing the precision (CV < 7%) and accuracy needed to establish reliable limits of detection (LOD) and quantification (LOQ) for N-nitrosodibenzylamine [3].

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